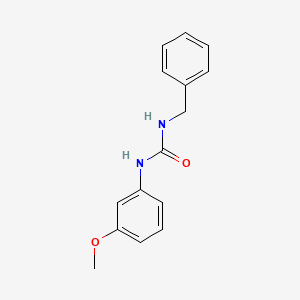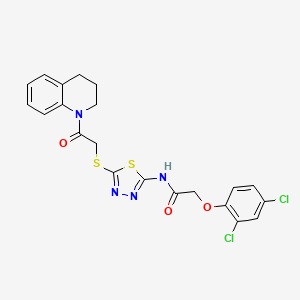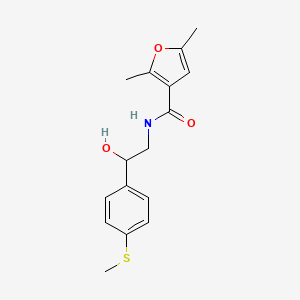
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,5-dimethylfuran-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound known for its diverse applications in various fields of science. The compound consists of a furan ring, a carboxamide group, a hydroxy group, and a phenyl group with a methylthio substituent. The integration of these functional groups contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic synthesis One common route begins with the alkylation of 2,5-dimethylfuran with a suitable alkyl halide to introduce the ethyl group This is followed by the nitration of the phenyl ring to introduce the nitro group, which is subsequently reduced to form the amino derivative The amino group undergoes acylation with a carboxylic acid derivative to form the desired amide
Industrial Production Methods
For large-scale industrial production, the process is optimized to maximize yield and minimize costs. This often involves the use of continuous flow reactors, which provide better control over reaction conditions such as temperature, pressure, and reagent concentrations. Catalysts and solvents are selected to enhance the efficiency and selectivity of each reaction step, and purification techniques like crystallization or chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,5-dimethylfuran-3-carboxamide can undergo various types of chemical reactions due to the presence of multiple functional groups. These include:
Oxidation: : The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: : The carboxamide group can be reduced to an amine.
Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Use of reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: : Reactions with halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: : Formation of ketones, aldehydes, or carboxylic acids.
Reduction: : Formation of primary or secondary amines.
Substitution: : Formation of halogenated or nitrated derivatives.
科学研究应用
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,5-dimethylfuran-3-carboxamide has several research applications across different fields:
Chemistry: : Utilized as an intermediate in organic synthesis and as a precursor to more complex molecules.
Biology: : Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: : Explored for its potential use in drug development, particularly in designing compounds with targeted therapeutic effects.
Industry: : Used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The compound exerts its effects through interactions with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the methylthio and phenyl groups can engage in hydrophobic interactions. These interactions influence the compound's binding affinity and selectivity for particular enzymes or receptors, modulating biological pathways and exerting therapeutic effects. The furan ring's presence further enhances the compound's stability and reactivity in biological systems.
相似化合物的比较
When comparing N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,5-dimethylfuran-3-carboxamide to other compounds with similar structures, several points of distinction arise:
N-(2-hydroxy-2-phenylethyl)-2,5-dimethylfuran-3-carboxamide: : Lacks the methylthio group, which may alter its biological activity and chemical reactivity.
N-(2-hydroxy-2-(4-hydroxyphenyl)ethyl)-2,5-dimethylfuran-3-carboxamide: : The presence of an additional hydroxy group instead of the methylthio group can enhance hydrogen bonding capacity but may reduce hydrophobic interactions.
N-(2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl)-2,5-dimethylfuran-3-carboxamide: : Contains a methylsulfonyl group instead of methylthio, which can significantly impact its chemical properties and biological effects.
These structural variations highlight the uniqueness of this compound and its potential for specific applications.
List of Similar Compounds
N-(2-hydroxy-2-phenylethyl)-2,5-dimethylfuran-3-carboxamide
N-(2-hydroxy-2-(4-hydroxyphenyl)ethyl)-2,5-dimethylfuran-3-carboxamide
N-(2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl)-2,5-dimethylfuran-3-carboxamide
This compound's multifaceted characteristics and applications continue to be a subject of scientific investigation, underscoring its significance in modern research and industrial contexts.
属性
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c1-10-8-14(11(2)20-10)16(19)17-9-15(18)12-4-6-13(21-3)7-5-12/h4-8,15,18H,9H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSSWKCGXAZMNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
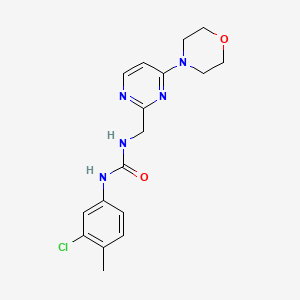
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylsulfanyl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2966223.png)
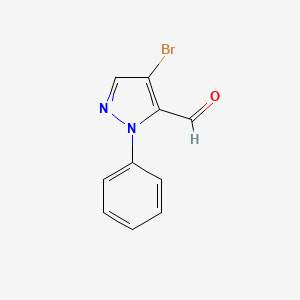
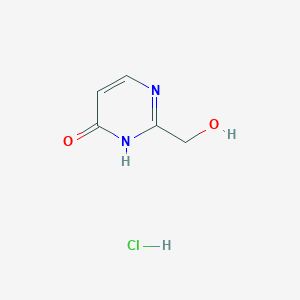
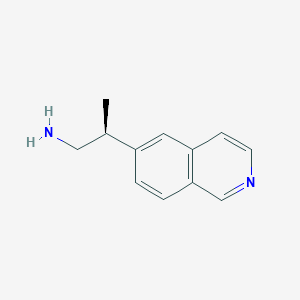
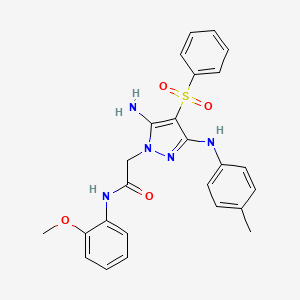
![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2966233.png)
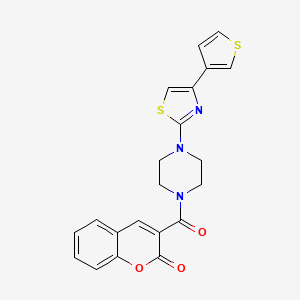
![N-[2-[2-[2-[2-[4-[(Z)-1-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethyl]-4-[(3S,4S)-7-cyano-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-3-[[(2S)-2-(methylamino)propanoyl]amino]-2-oxo-3,4-dihydro-1,5-benzodiazepine-5-carbonyl]benzamide](/img/structure/B2966239.png)
![N-[2,2-bis(benzenesulfonyl)ethenyl]-4-methylaniline](/img/structure/B2966240.png)
![(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2966241.png)
![N-(1-cyanocyclopentyl)-2-{[1-(4-methyl-1H-pyrazol-1-yl)propan-2-yl]amino}acetamide](/img/structure/B2966242.png)
